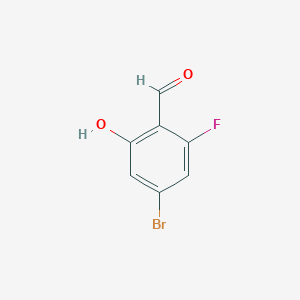

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is mainly used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides and is a wide range of organic building blocks .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-fluorophenol with anhydrous magnesium chloride in anhydrous acetonitrile, followed by the addition of anhydrous triethylamine and paraformaldehyde . The mixture is then heated to reflux for several hours .

Molecular Structure Analysis

The molecular formula of “4-Bromo-2-fluoro-6-hydroxybenzaldehyde” is C7H4BrFO2 . Its average mass is 219.008 Da and its monoisotopic mass is 217.937866 Da .

Chemical Reactions Analysis

“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .

Applications De Recherche Scientifique

-

Organic Synthesis and Medicinal Chemistry

- 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

- It is also used as an intermediate in organic synthesis . For example, it can be used in the synthesis of γ-secretase modulator BIIB042 .

-

In Vitro Antioxidant and Antimicrobial Activity

- 4-Bromo-2-fluoro-6-hydroxybenzaldehyde has been used in the synthesis of Schiff base ligands, which were then used to create transition metal complexes .

- These complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- These compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

- The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal (II) complexes are more noxious than free Schiff base ligands .

Safety And Hazards

“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGAOJJHGWGVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856968 |

Source

|

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

CAS RN |

1427438-90-1 |

Source

|

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)